2-(7Quinolyloxy)ethanol
Description
2-(7-Quinolyloxy)ethanol is a quinoline derivative featuring an ethoxyethanol substituent attached to the quinoline ring. Quinoline derivatives are widely studied for their biological activity, including enzyme inhibition and therapeutic uses . The ethoxyethanol moiety in 2-(7-Quinolyloxy)ethanol likely influences its solubility, reactivity, and interaction with biological targets, similar to other ethanol-substituted heterocycles .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-quinolin-7-yloxyethanol |
InChI |
InChI=1S/C11H11NO2/c13-6-7-14-10-4-3-9-2-1-5-12-11(9)8-10/h1-5,8,13H,6-7H2 |
InChI Key |
KJLIMQIMBRDKBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OCCO)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Chemical Properties
A comparison of key structural analogs is summarized in Table 1:
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Use/Activity |
|---|---|---|---|---|
| 7-(2-Ethoxyethoxy)quinoline | C₁₃H₁₅NO₂ | 217.27 g/mol | Ethoxyethoxy, quinoline | R&D (chemical synthesis) |
| Hydroxychloroquine | C₁₈H₂₆ClN₃O | 335.88 g/mol | Chloroquinoline, ethanolamine | Antimalarial, antirheumatic |
| 2-({4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinyl}oxy)ethanol | C₂₁H₂₁N₃O₄ | 379.42 g/mol | Methoxyethoxy, quinazoline, ethynylphenyl | R&D (kinase inhibition studies) |
| 7-Methoxy-4-phenylquinoline-2-thiol | C₁₆H₁₃NOS | 267.34 g/mol | Methoxy, thiol, phenyl | Organic reagent synthesis |
Key Observations :
- Substituent Effects: The ethoxyethanol group in 7-(2-ethoxyethoxy)quinoline and 2-(7-Quinolyloxy)ethanol enhances hydrophilicity compared to methoxy or thiol substituents in other analogs (e.g., 7-Methoxy-4-phenylquinoline-2-thiol) .
- Ring System Differences: Quinazoline derivatives (e.g., ) exhibit distinct electronic properties compared to quinoline due to the additional nitrogen atom, influencing binding affinity in kinase studies .
Key Observations :
- Handling Requirements: 7-(2-Ethoxyethoxy)quinoline mandates stringent protective measures (e.g., respirators, gloves) due to acute toxicity risks , whereas hydroxychloroquine’s risks are dose-dependent and well-documented .
- Data Gaps : Ecological persistence and bioaccumulation data are absent for most analogs, underscoring the need for further study .
Key Observations :
- Therapeutic vs. R&D Use: Hydroxychloroquine’s ethanolamine side chain is critical for its pharmacokinetics, whereas ethoxyethoxy substituents in R&D compounds prioritize synthetic versatility over bioavailability .
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